Ethyl 2-methylpropanecarboximidate hydrochloride
Overview
Description
Ethyl 2-methylpropanecarboximidate hydrochloride is a chemical compound with the molecular formula C7H16ClNO . It has a molecular weight of 151.63 g/mol.
Synthesis Analysis
The synthesis of Ethyl 2-methylpropanecarboximidate hydrochloride involves dissolving Isobutyronitrile (1 g, 14.5 mmol) in anhydrous ethanol (30 mL) under an atmosphere of Ar. The solution is cooled to 0° C., saturated with HCl gas, stirred for 6 h, allowed to warm to RT, and stirred for 6 h. The solvent is then removed in vacuo to afford ethyl isobutyrimidate hydrochloride (1.8 g, 82%) as a colorless solid.
Molecular Structure Analysis
The InChI Key for Ethyl 2-methylpropanecarboximidate hydrochloride is LWNZWFFRNHYXPX-UHFFFAOYSA-N .
Chemical Reactions Analysis
The chemical reaction involved in the synthesis of Ethyl 2-methylpropanecarboximidate hydrochloride is initiated by the reaction of Isobutyronitrile with anhydrous ethanol. This is followed by the addition of HCl gas. The reaction is stirred for a total of 12 hours.
Physical And Chemical Properties Analysis
Ethyl 2-methylpropanecarboximidate hydrochloride is a powder . It has a melting point of 89-90°C . The storage temperature is -10°C .
Scientific Research Applications
GABAergic Synaptic Transmission Modulation : Research conducted by Schlichter et al. (2000) studied the effects of 2-ethylamino-6-chloro-4-methyl-4-phenyl-4H-3,1-benzoxazine hydrochloride, a related compound, on GABA(A) receptor function. This compound showed anxiolytic properties and potentiated GABA(A) receptor-mediated membrane currents in rat hypothalamic and spinal cord dorsal horn neurons (Schlichter et al., 2000).
Prostate Cancer Cell Proliferation : A study by Parihar et al. (2003) explored the effects of 1-ethyl-2-benzimidazolinone on human prostate cancer cells, demonstrating the importance of intermediate-conductance Ca2+-activated K+ channels in the regulation of human prostate cancer cell proliferation (Parihar et al., 2003).
Alzheimer Disease Research : Shoghi-Jadid et al. (2002) used 2-(1-(6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl)ethylidene)malononitrile in conjunction with positron emission tomography to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients (Shoghi-Jadid et al., 2002).
Synthesis of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors : De Martino et al. (2005) researched novel 1-[2-(diarylmethoxy)ethyl]-2-methyl-5-nitroimidazoles as HIV-1 non-nucleoside reverse transcriptase inhibitors, indicating their potential use in anti-AIDS regimens (De Martino et al., 2005).
Ethylene Perception in Fruits and Vegetables : Watkins (2006) discussed the use of 1-methylcyclopropene, a compound related to ethyl 2-methylpropanecarboximidate hydrochloride, in fruits and vegetables, highlighting its role in the inhibition of ethylene perception and its effects on ripening and senescence processes (Watkins, 2006).
Safety And Hazards
The safety information available indicates that Ethyl 2-methylpropanecarboximidate hydrochloride is a hazardous substance . It has a GHS07 pictogram, with a signal word of "Warning" . The hazard statements include “Highly flammable liquid and vapor”, “Causes serious eye irritation”, and "May cause drowsiness or dizziness" .
properties
IUPAC Name |
ethyl 2-methylpropanimidate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-4-8-6(7)5(2)3;/h5,7H,4H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNZWFFRNHYXPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40510613 | |
Record name | Ethyl 2-methylpropanimidate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40510613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methylpropanecarboximidate hydrochloride | |
CAS RN |
52070-18-5 | |
Record name | Ethyl 2-methylpropanimidate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40510613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-methylpropanecarboximidate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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